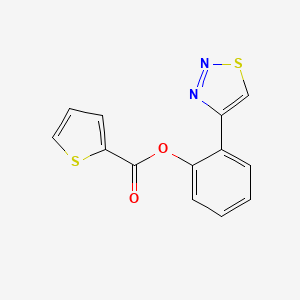

2-(1,2,3-Thiadiazol-4-yl)phenyl 2-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,2,3-Thiadiazol-4-yl)phenyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicine, agriculture, and material science. This compound is known for its unique properties, which make it an ideal candidate for research and development.

Scientific Research Applications

- Researchers have studied the photophysical properties of this compound, exploring its fluorescence behavior, absorption spectra, and quantum yield. Its inherent fluorescence makes it suitable for sensing applications, such as detecting analytes or monitoring environmental changes .

- The compound’s π-conjugated structure and potential phototoxicity have led to investigations in cancer therapy. Researchers have explored its use as a photosensitizer in photodynamic therapy (PDT), where it generates reactive oxygen species upon light activation to selectively destroy cancer cells .

- Theoretical simulations and experimental studies have examined the inhibitory activity of related 2-phenyl-1,3,4-thiadiazole derivatives against SHP1, a protein tyrosine phosphatase involved in cell signaling pathways .

- Scientists have synthesized various derivatives of this compound, exploring modifications to enhance its biological activity. These derivatives may exhibit improved pharmacological properties, making them potential candidates for drug development .

- Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. While analytical data is not available, it remains an intriguing compound for further exploration .

Photophysical Properties and Sensing Applications

Anticancer and Photodynamic Therapy (PDT)

Inhibition of Protein Tyrosine Phosphatase (SHP1)

Synthesis of Derivatives for Biological Screening

Rare and Unique Chemicals Collection

Mechanism of Action

Target of Action

Compounds with a thiadiazole ring have been found to interact with various biological targets .

Mode of Action

It is known that thiadiazole derivatives can undergo ring opening in the presence of certain reagents, leading to the formation of new compounds .

Biochemical Pathways

Compounds with a thiadiazole ring have been found to exhibit various biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Thiadiazole derivatives have been found to exhibit various biological activities, suggesting they may have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

[2-(thiadiazol-4-yl)phenyl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2S2/c16-13(12-6-3-7-18-12)17-11-5-2-1-4-9(11)10-8-19-15-14-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTQHRDZDUIKGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSN=N2)OC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2,3-Thiadiazol-4-yl)phenyl 2-thiophenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2432582.png)

![Methyl 1-{[(2,6-dichloropyridin-3-yl)sulfonyl]oxy}naphthalene-2-carboxylate](/img/structure/B2432586.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide](/img/structure/B2432587.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2432589.png)

![N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2432592.png)

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride](/img/structure/B2432594.png)

![4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2432597.png)

![3-[(4-chlorophenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2432598.png)

![5-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2432601.png)

![N-(3-acetamidophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2432602.png)